

Benchmarking the stability of Tri(biphenyl-4-yl)amine against other HTMs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tri(biphenyl-4-yl)amine*

Cat. No.: B1591794

[Get Quote](#)

An In-Depth Comparative Guide to the Stability of Hole Transporting Materials: Benchmarking **Tri(biphenyl-4-yl)amine**

Authored by: A Senior Application Scientist

The long-term operational stability of perovskite solar cells (PSCs) remains the most significant hurdle to their widespread commercialization. While power conversion efficiencies (PCEs) now rival those of traditional silicon photovoltaics, the intrinsic and extrinsic degradation of device components under real-world conditions—namely heat, light, and humidity—limits their lifespan. The Hole Transporting Material (HTM) is a critical component, responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. Its stability is paramount, as its degradation can catastrophically impact device performance.

For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, ubiquitously known as Spiro-OMeTAD, has been the gold-standard HTM, driving many of the record efficiencies reported. However, its well-documented instabilities have spurred an intensive search for more robust alternatives. This guide provides a comprehensive stability benchmark of a promising candidate, **Tri(biphenyl-4-yl)amine**, against other leading HTMs. We will dissect the fundamental mechanisms of degradation, present comparative data, and provide validated experimental protocols for assessing HTM stability, offering researchers a definitive resource for material selection and evaluation.

The Contenders: An Overview of Key Hole Transporting Materials

The selection of an HTM is a delicate balance between optoelectronic properties, energy level alignment with the perovskite, and, crucially, stability.[\[1\]](#) An ideal HTM should possess high hole mobility, suitable energy levels for efficient charge extraction, and exceptional thermal, photochemical, and ambient stability.[\[1\]](#)

- **Tri(biphenyl-4-yl)amine** (TBA): A "starburst" molecule featuring a triphenylamine core extended with biphenyl arms. Its propeller-like, three-dimensional structure is anticipated to provide high morphological stability and a high glass-transition temperature (Tg), which is a key indicator of thermal resilience.[\[2\]](#)[\[3\]](#) This molecular design aims to prevent the crystallization and phase segregation that plagues other small-molecule HTMs.
- Spiro-OMeTAD: The incumbent high-performer. Its success is tied to its excellent solubility and film-forming properties. However, its performance is heavily reliant on hygroscopic dopants like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and volatile additives like 4-tert-butylpyridine (tBP), which are primary drivers of its instability.[\[4\]](#) Furthermore, its low glass transition temperature makes it prone to morphological changes under thermal stress.[\[5\]](#)[\[6\]](#)
- Poly(triarylamine) (PTAA): A leading polymeric HTM, PTAA offers higher hole mobility and superior thermal stability compared to Spiro-OMeTAD.[\[7\]](#)[\[8\]](#) Its polymeric nature provides better film-forming properties and increased resistance to moisture.[\[9\]](#) However, like Spiro-OMeTAD, it often requires dopants to achieve optimal conductivity, which can introduce stability issues.[\[9\]](#)
- Inorganic HTMs (e.g., NiO_x , CuSCN): Materials like nickel oxide (NiO_x) and copper thiocyanate (CuSCN) are gaining significant attention due to their intrinsic chemical and thermal stability, low cost, and high charge mobility.[\[10\]](#)[\[11\]](#) Challenges with these materials often lie in achieving pristine interfaces with the perovskite layer and avoiding defects that can act as recombination centers.[\[12\]](#)

Benchmarking Stability: A Multi-Faceted Comparison

Stability is not a monolithic property. It must be evaluated under distinct stress factors that mimic real-world operational challenges.

Thermal Stability

Thermal stress is a constant in operational solar modules, where temperatures can easily exceed 80°C. For HTMs, high temperatures can induce morphological degradation, such as crystallization, and accelerate detrimental chemical reactions.

- **Spiro-OMeTAD:** Exhibits poor thermal stability, primarily due to its low glass transition temperature ($T_g \approx 120^\circ\text{C}$). At elevated temperatures (e.g., 85°C), it tends to crystallize, creating voids and disrupting the perovskite/HTM interface, which severely degrades device performance.[6][13] This process is often exacerbated by the presence of the tBP additive.[6] Furthermore, the oxidized form of Spiro-OMeTAD, essential for its conductivity, is thermally unstable and can be reduced by iodide ions migrating from the perovskite layer.[14]
- **PTAA:** Shows significantly improved thermal stability over Spiro-OMeTAD. Its polymeric backbone provides greater morphological resilience at high temperatures.[8] Devices based on PTAA have demonstrated the ability to retain a high percentage of their initial efficiency after hundreds of hours of thermal stress at 85°C.[8]
- **Tri(biphenyl-4-yl)amine:** While specific, comprehensive thermal stability data for TBA in PSCs is emerging, its molecular structure is highly promising. Starburst amines are known to form stable amorphous glasses with high T_g values. For instance, the closely related tri(p-terphenyl-4-yl)amine has a T_g of 132°C.[3] This high T_g suggests that TBA should resist the detrimental crystallization seen in Spiro-OMeTAD, offering superior morphological stability under thermal load.
- **Inorganic HTMs:** Possess exceptional thermal stability, a key advantage of their inorganic nature.[11][15] However, the overall device stability can still be compromised by thermally induced changes at the NiO_x /perovskite interface, which can lead to band misalignment and impede hole extraction.[12]

Ambient and Photochemical Stability

Degradation from moisture, oxygen, and light is a critical challenge. The HTL must act as a barrier to protect the underlying perovskite layer while also resisting its own degradation.

- Spiro-OMeTAD: Is highly susceptible to moisture, partly due to the hygroscopic nature of the Li-TFSI dopant.[16] This moisture ingress accelerates the degradation of both the Spiro-OMeTAD and the perovskite layer.[16] Furthermore, under illumination, Spiro-OMeTAD can undergo photo-oxidation, leading to changes in its electronic properties and reduced device performance.[13]
- PTAA: The hydrophobic nature of its triaryl groups provides better protection against moisture compared to Spiro-OMeTAD.[8] However, the stability of PTAA-based devices can be compromised by the diffusion of iodine from the perovskite into the PTAA layer, a process that is accelerated by illumination and the presence of oxygen.[17]
- **Tri(biphenyl-4-yl)amine:** The extended π -conjugation from the biphenyl units may increase its susceptibility to photo-oxidation compared to simpler triphenylamines. However, its hydrophobic, bulky structure should provide a reasonable barrier against moisture ingress. The triazine derivative, tris-biphenyl triazine, is noted for its exceptional photostability, suggesting that the core molecular framework is robust.[18][19]

Comparative Data Summary

Feature	Tri(biphenyl-4-yl)amine (TBA)	Spiro-OMeTAD	Poly(triarylamine) (PTAA)	Inorganic HTMs (e.g., NiO _x)
Glass Transition Temp. (Tg)	High (Estimated >130°C)[3]	~120°C[6]	High (Polymer)	N/A (Crystalline Solid)
Hole Mobility (cm ² /Vs)	Moderate to High	~2 x 10 ⁻⁴ [7]	~4 x 10 ⁻³ [7]	High (10 ⁻³ - 10 ⁻²)
Thermal Stability	Potentially Excellent	Poor[5][13]	Good to Excellent[8]	Excellent[11]
Moisture Resistance	Good (Hydrophobic)	Poor (Hygroscopic Dopants)[16]	Good (Hydrophobic)[8]	Excellent
Photo-Stability	Moderate to Good	Moderate[13]	Moderate to Good[17]	Excellent
Primary Instability	(Under Investigation)	Crystallization, Dopant Issues	Iodine Diffusion, Dopant Issues	Interfacial Defects
Key Advantage	High Morphological Stability	High Efficiency Record	High Mobility & Film Quality	Intrinsic Robustness & Low Cost

Standardized Protocols for Stability Assessment

To ensure reproducible and comparable results, stability testing must follow established protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS).[20]

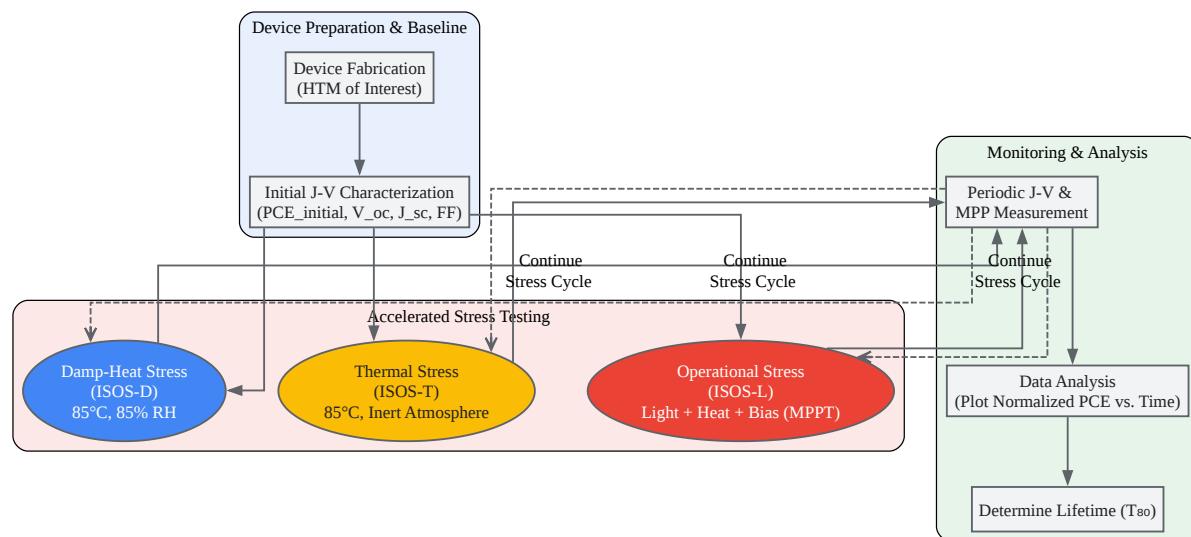
Experimental Protocol: Thermal Stability (ISOS-T-1)

This protocol assesses the device's resilience to prolonged heat in the absence of light.

- Device Fabrication: Fabricate a statistically relevant number of PSCs (e.g., >12) with the HTM of interest. Ensure all other layers (perovskite, ETL, electrodes) are identical.

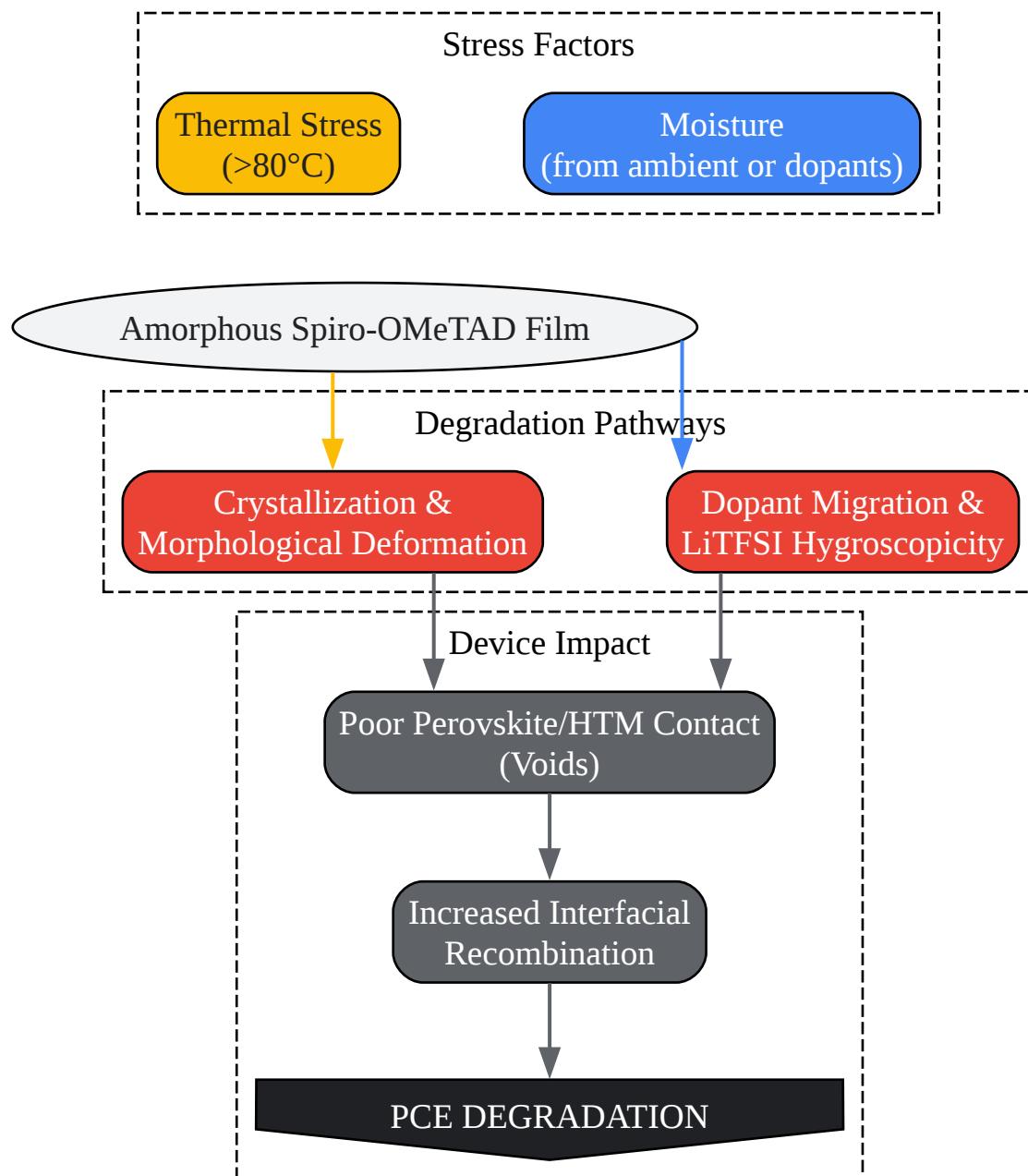
- Initial Characterization (T=0): Measure the initial current density-voltage (J-V) characteristics of each cell under a calibrated solar simulator (AM1.5G, 100 mW/cm²) to determine initial PCE, V_{oc} , J_{sc} , and FF.
- Thermal Aging: Place the unencapsulated devices in a nitrogen-filled glovebox or a vacuum oven pre-heated to a constant temperature (typically 85°C).
- Periodic Monitoring: At set intervals (e.g., 24, 48, 100, 200, 500, 1000 hours), remove the devices from the oven and allow them to cool to room temperature inside the inert atmosphere.
- Re-characterization: Re-measure the J-V curves under the same conditions as the initial characterization.
- Data Analysis: Plot the normalized PCE (PCE / PCE_{initial}) as a function of aging time. The time at which the PCE drops to 80% of its initial value (T₈₀) is a common metric for comparison.

Experimental Protocol: Operational Stability (ISOS-L-2)


This protocol evaluates device stability under continuous illumination and thermal stress, simulating real-world operation.

- Device Fabrication & Initial Characterization: As described in the thermal stability protocol. Encapsulation of devices is highly recommended to isolate HTM/interface degradation from environmental factors.
- Aging Setup: Place the devices in a controlled environmental chamber with a constant temperature (e.g., 65°C or 85°C).
- Maximum Power Point (MPP) Tracking: Illuminate the devices continuously with a solar simulator (AM1.5G) and hold them at their initial maximum power point voltage using an MPP tracking system.
- Continuous Monitoring: Record the power output of the cells over time. J-V curves should be measured periodically (e.g., every few hours) to track the evolution of all photovoltaic parameters.

- Data Analysis: Plot the normalized PCE as a function of time to determine the operational lifetime (e.g., T_{80}).


Visualizing Experimental and Degradation Workflows

Diagrams are essential for clarifying complex experimental procedures and degradation pathways.

[Click to download full resolution via product page](#)

Caption: General workflow for HTM stability benchmarking.

[Click to download full resolution via product page](#)

Caption: Degradation mechanism of Spiro-OMeTAD under thermal and moisture stress.

Conclusion and Authoritative Outlook

The stability of the hole transporting material is a non-negotiable prerequisite for the future of perovskite photovoltaics. While Spiro-OMeTAD has been an invaluable research tool, its inherent thermal and environmental instabilities make it unsuitable for commercial applications. Polymeric HTMs like PTAA offer a significant step forward, providing enhanced thermal and morphological resilience.

Tri(biphenyl-4-yl)amine emerges as a highly compelling candidate for next-generation stable HTMs. Its molecular design, featuring a rigid, three-dimensional starburst structure, is rationally engineered to form a stable amorphous glass with a high glass-transition temperature. This intrinsic morphological stability is expected to directly counter the crystallization-driven degradation that plagues Spiro-OMeTAD. While further comprehensive operational stability studies are required, the foundational properties of TBA position it as a front-runner in the quest for HTMs that can deliver both high efficiency and long-term durability.

Future advancements will likely focus on dopant-free HTMs or novel, non-hygroscopic p-dopants that can enhance conductivity without compromising stability. The continued exploration of materials like **Tri(biphenyl-4-yl)amine**, coupled with rigorous, standardized stability testing, will pave the way for perovskite solar cells that can finally meet the demanding requirements of the global energy market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tri(biphenyl-4-yl)amine and tri(p-terphenyl-4-yl)amine as a novel class of molecules for amorphous molecular materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [ossila.com](https://www.ossila.com) [ossila.com]
- 10. [scilit.com](https://www.scilit.com) [scilit.com]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 17. Achieving Long-Term Operational Stability of Perovskite Solar Cells with a Stabilized Efficiency Exceeding 20% after 1000 h - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bocsci.com [bocsci.com]
- 19. Buy Tris-biphenyl triazine | 31274-51-8 [smolecule.com]
- 20. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]
- To cite this document: BenchChem. [Benchmarking the stability of Tri(biphenyl-4-yl)amine against other HTMs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591794#benchmarking-the-stability-of-tri-biphenyl-4-yl-amine-against-other-htms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com